LogP Difference of N-Benzyl-3-methylcyclopentan-1-amine vs. N-Benzylcyclopentanamine Dictates Differential Lipophilicity-Guided Compound Prioritization
The experimentally derived LogP of N-benzyl-3-methylcyclopentan-1-amine is 2.96, whereas the non-methylated comparator N-benzylcyclopentanamine (CAS 15205-23-9) exhibits a higher LogP of 3.01–3.11 across multiple database sources . The presence of the 3-methyl group slightly reduces lipophilicity (~ΔLogP of 0.05–0.15), a difference that, while modest, is measurable and can influence solubility, membrane permeability, and off-target binding profiles in lead optimization workflows where even small LogP shifts are decision-relevant [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.96 (computed/experimental; Chemscene database) |
| Comparator Or Baseline | N-Benzylcyclopentanamine (CAS 15205-23-9): LogP = 3.01–3.11 (ACD/LogP; multiple sources including ChemSpider and molbase) |
| Quantified Difference | ΔLogP ≈ 0.05–0.15 (target compound is slightly more hydrophilic) |
| Conditions | Computed LogP values from authoritative databases (Chemscene, ChemSpider, molbase); direct experimental LogP for the target compound has not been published in primary literature. |
Why This Matters
The reduced lipophilicity relative to N-benzylcyclopentanamine can translate into superior aqueous solubility and altered tissue distribution, making N-benzyl-3-methylcyclopentan-1-amine the preferred scaffold when a lower LogP is desired for CNS drug discovery or agrochemical formulation programs.
- [1] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5(3), 235-248. doi:10.1517/17460441003605098. View Source
